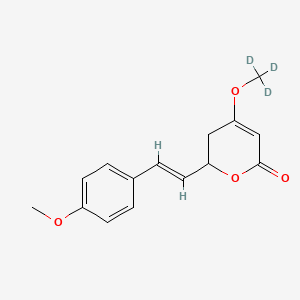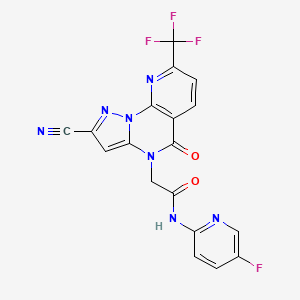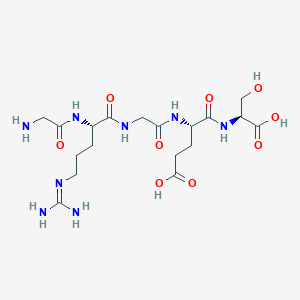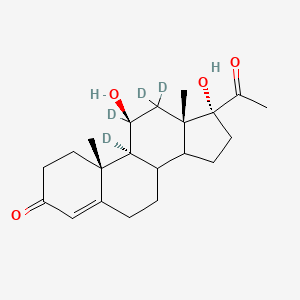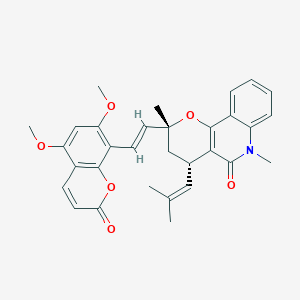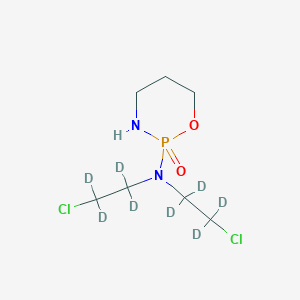
Cyclophosphamide-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclophosphamide-d8 is a deuterated form of cyclophosphamide, an alkylating agent widely used in the treatment of various cancers, including leukemias, lymphomas, and breast cancer . The deuterium labeling in this compound makes it particularly useful in research settings, as it allows for the tracking and study of the compound’s metabolic pathways and mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclophosphamide-d8 is synthesized through the deuteration of cyclophosphamide. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves the large-scale deuteration of cyclophosphamide. The process typically includes dissolving cyclophosphamide in a deuterated solvent, followed by catalytic exchange reactions under controlled conditions. The product is then purified and crystallized to obtain this compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
Cyclophosphamide-d8 undergoes several types of chemical reactions, including:
Oxidation: Conversion to active metabolites such as 4-hydroxycyclophosphamide.
Reduction: Formation of reduced metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes for oxidation reactions.
Reducing agents: For reduction reactions.
Solvents: Deuterated solvents for maintaining the deuterium labeling.
Major Products Formed
The major products formed from these reactions include:
4-Hydroxycyclophosphamide: An active metabolite.
Aldophosphamide: Another active metabolite.
Phosphoramide mustard: A cytotoxic metabolite responsible for the compound’s antitumor activity.
Aplicaciones Científicas De Investigación
Cyclophosphamide-d8 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to track the compound’s pathways and interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new therapeutic agents and in quality control processes.
Mecanismo De Acción
Cyclophosphamide-d8 exerts its effects through the formation of active metabolites, primarily 4-hydroxycyclophosphamide and phosphoramide mustard. These metabolites alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and cell division. The compound’s mechanism of action involves the activation of apoptotic pathways, particularly the p53-controlled apoptosis pathway .
Comparación Con Compuestos Similares
Cyclophosphamide-d8 is compared with other similar compounds, such as:
Cyclophosphamide: The non-deuterated form, which has similar therapeutic effects but lacks the deuterium labeling.
Ifosfamide: Another alkylating agent with a similar mechanism of action but different pharmacokinetic properties.
Trofosfamide: A related compound with distinct metabolic pathways and clinical applications.
This compound’s uniqueness lies in its deuterium labeling, which allows for more precise tracking and study of its metabolic and pharmacokinetic properties, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C7H15Cl2N2O2P |
|---|---|
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i2D2,3D2,5D2,6D2 |
Clave InChI |
CMSMOCZEIVJLDB-LYQYTLMISA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1 |
SMILES canónico |
C1CNP(=O)(OC1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










